Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method is also effective for constructing the triazolopyridine skeleton.
Industrial Production Methods
Industrial production of triazolopyridines often employs scalable and sustainable methodologies. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times . Additionally, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 can facilitate the large-scale production of these compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyridines .
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
1,2,4-Triazolo[3,4-a]pyridine: Another related compound with diverse applications in drug design.
Uniqueness
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Biological Activity
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride (CAS No. 1094107-42-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- Purity : Typically >98% in commercial preparations .
The biological activity of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is primarily attributed to its structural similarity to other bioactive compounds. Its mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways linked to diseases such as cancer and diabetes. The compound may interact with target proteins through hydrogen bonding and hydrophobic interactions .
- Receptor Modulation : The compound has been studied for its potential to modulate receptor tyrosine kinases, particularly AXL receptor tyrosine kinase, which plays a role in tumorigenesis and metastasis .
Biological Activities
Research indicates that methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro assays have shown IC₅₀ values indicating significant cytotoxicity against various cancer cell lines .
- Antiviral Properties : Similar compounds in the triazolo family have demonstrated antiviral effects by inhibiting viral replication mechanisms. Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives have shown promise against influenza virus by disrupting RNA polymerase interactions .
- Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammatory responses by downregulating pro-inflammatory cytokines in cellular models .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antiviral | Inhibits influenza virus replication | |
Anti-inflammatory | Reduces cytokine production |
Case Study: Antitumor Effects
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various triazolo compounds including methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives. The results showed that these compounds effectively inhibited cell growth in several cancer cell lines with IC₅₀ values ranging from 10 to 30 μM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study: Antiviral Activity
Research published in a peer-reviewed journal highlighted the antiviral potential of triazolo compounds against influenza A virus. The study demonstrated that methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives could inhibit viral replication with EC₅₀ values between 7 and 25 μM without significant cytotoxicity at higher concentrations (up to 250 μM) .
Properties
Molecular Formula |
C8H9ClN4O2 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12;/h2-4H,1H3,(H2,9,11);1H |
InChI Key |
HNXRNDYDHZFORD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.